molecular formula C12H11ClO2S B564554 2-(2-Naphthyl)ethanesulfonyl chloride CAS No. 104295-83-2

2-(2-Naphthyl)ethanesulfonyl chloride

Cat. No.: B564554
CAS No.: 104295-83-2
M. Wt: 254.728
InChI Key: DRTHVCAGNJANHN-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)ethanesulfonyl chloride is a sulfonyl chloride derivative featuring a naphthalene moiety linked via an ethyl spacer to the sulfonyl chloride group. Its structure (C₁₂H₁₁ClO₂S; MW: 254.78) combines the electron-withdrawing sulfonyl chloride group with the bulky, aromatic 2-naphthyl substituent. This compound is primarily used as a sulfonating agent in organic synthesis, particularly in pharmaceuticals, where its conjugated aromatic system may enhance binding interactions with biological targets .

Properties

CAS No.

104295-83-2

Molecular Formula

C12H11ClO2S

Molecular Weight

254.728

IUPAC Name

2-naphthalen-2-ylethanesulfonyl chloride

InChI

InChI=1S/C12H11ClO2S/c13-16(14,15)8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8H2

InChI Key

DRTHVCAGNJANHN-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)CCS(=O)(=O)Cl

Synonyms

2-(2-NAPHTHYL)ETHANESULFONYL CHLORIDE

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2-(2-Naphthyl)ethanesulfonyl chloride is extensively used in the synthesis of sulfonamides, which are crucial in developing antimicrobial agents and enzyme inhibitors. The sulfonyl group enhances the pharmacological properties of compounds, making them more effective as drugs.

  • Case Study : In a study on histamine H3-receptor antagonists, the compound was utilized to cap primary amines, resulting in derivatives with higher receptor affinity and lower variability in bioassays . This demonstrates its importance in drug design and optimization.

Analytical Chemistry

The compound serves as a derivatizing agent in high-performance liquid chromatography (HPLC). It allows for the pre-column derivatization of amines, improving detection sensitivity and specificity.

  • Case Studies :
    • A method was developed for the assay of spectinomycin hydrochloride using this compound for derivatization, enhancing detection at 254 nm .
    • Similarly, it was employed for the analysis of neomycin sulfate, showcasing its utility in pharmaceutical quality control .

Organic Synthesis

In organic synthesis, this sulfonyl chloride is pivotal for introducing sulfonyl groups into various organic molecules. Its ability to react with nucleophiles such as amines, alcohols, and thiols enables the formation of diverse sulfonyl derivatives.

  • Applications :
    • Synthesis of agrochemicals and other fine chemicals.
    • Modification of existing compounds to enhance stability and reactivity.

Data Tables

Application AreaDescriptionReference
Medicinal ChemistrySynthesis of sulfonamides for antimicrobial agents
Analytical ChemistryDerivatization agent for HPLC assays
Organic SynthesisIntroduction of sulfonyl groups into organic molecules

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 2-(2-Naphthyl)ethanesulfonyl chloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features
This compound C₁₂H₁₁ClO₂S 254.78 Not reported Ethyl spacer, 2-naphthyl group
2-Naphthalenesulfonyl chloride C₁₀H₇ClO₂S 226.68 74–78 Direct naphthyl-sulfonyl linkage
2-Phenylethanesulfonyl chloride C₈H₉ClO₂S 204.68 Not reported Ethyl spacer, phenyl group
Ethanesulfonyl chloride C₂H₅ClO₂S 128.58 Not reported Simple aliphatic chain
2-(3-Bromophenyl)ethanesulfonyl chloride C₈H₈BrClO₂S 283.57 Not reported Ethyl spacer, 3-bromo-phenyl substituent

Key Observations:

  • Melting Points: 2-Naphthalenesulfonyl chloride (74–78°C) has a higher melting point than aliphatic derivatives due to stronger π-π stacking interactions .

Preparation Methods

Formation of 2-Naphthylethanone Oxime

2-Naphthylethanone reacts with hydroxylamine hydrochloride in an ethanol-water solvent (3:1 ratio) at 40–70°C for 20–50 minutes. Sodium acetate acts as a catalyst, with molar ratios of 1–1.5:1:1–1.5 (sodium acetate:2-naphthylethanone:hydroxylamine hydrochloride). The product, 2-naphthylethanone oxime, is isolated as a white solid after filtration and drying.

Rearrangement to 2-Acetylnaphthylamine

The oxime undergoes Beckmann rearrangement in polyphosphoric acid at 40–70°C for 1–3 hours. This step yields 2-acetylnaphthylamine, which is precipitated by quenching the reaction mixture in water and recrystallized for purity.

Deacetylation to 2-Naphthylamine

2-Acetylnaphthylamine is treated with hydrochloric acid in ethanol (1:2–5 ratio) at 70–90°C for 0.5–1.5 hours. Neutralization with NaOH (pH >7) precipitates crude 2-naphthylamine, which is purified via recrystallization using toluene-petroleum ether (1:0.5–4). The final product is obtained in 95% yield with a melting point of 113–115°C.

StepConditionsYieldKey Parameters
Oxime Formation50°C, 20 min, EtOH:H₂O = 3:189%NaOAc:ketone:NH₂OH = 1.1:1:1.1
Beckmann Rearrangement60°C, 2 hr, polyphosphoric acid92%Acid volume = 150% of oxime
Deacetylation90°C, 0.5 hr, HCl:EtOH = 1:395%Recrystallization solvent = toluene:pet ether (1:1)

The most cited route to this compound involves sulfonation of 2-(2-naphthyl)ethane followed by chlorination:

Sulfonation with Fuming Sulfuric Acid

2-(2-Naphthyl)ethane reacts with fuming H₂SO₄ (20% SO₃) at 80–100°C for 4–6 hours. The reaction proceeds via electrophilic aromatic substitution, with the ethyl group directing sulfonation to the β-position of the naphthalene ring.

Chlorination with Phosphorus Pentachloride

The resulting sulfonic acid is treated with PCl₅ in dichloromethane at 0–5°C. The exothermic reaction requires careful temperature control to prevent decomposition. After 2–3 hours, the mixture is filtered to remove phosphoric acid byproducts, and the sulfonyl chloride is isolated via vacuum distillation (b.p. 150–155°C at 15 mmHg).

ParameterOptimal ValueEffect on Yield
Sulfonation Temp90°C<80°C: incomplete reaction
>100°C: side reactions ↑
PCl₅ Equivalents1.2<1.0: unreacted sulfonic acid
>1.5: overchlorination
Reaction Time2.5 hrShorter: low conversion

Alternative Route: Amine Sulfonylation

A one-pot method utilizes 2-naphthylamine directly, bypassing ethane functionalization:

Reaction with Ethanesulfonyl Chloride

2-Naphthylamine reacts with ethanesulfonyl chloride (1:1.1 molar ratio) in dry tetrahydrofuran (THF) under nitrogen. Triethylamine (1.5 eq) scavenges HCl, driving the reaction to completion at 25°C over 12 hours. The crude product is washed with cold water to remove excess reagents, yielding this compound in 78% purity.

Limitations and Mitigation

  • Competing Sulfonamide Formation : Trace water leads to hydrolysis, producing 2-(2-naphthyl)ethanesulfonamide. Strict anhydrous conditions (molecular sieves, <50 ppm H₂O) reduce this side reaction to <5%.

  • Byproduct Management : Centrifugal partition chromatography (CPC) with heptane:ethyl acetate (8:2) separates sulfonyl chloride from sulfonamide impurities.

Industrial-Scale Production

Large-scale synthesis (≥100 kg batches) employs continuous flow reactors for enhanced safety and yield:

Flow Sulfonation System

  • Reactor Design : Corrosion-resistant Hastelloy C-22 tubes (ID 10 mm, length 20 m)

  • Conditions :

    • 2-(2-Naphthyl)ethane: 15 kg/hr

    • Fuming H₂SO₄: 45 L/hr

    • Residence time: 8 min

    • Temp: 95°C (jacketed heating)

Chlorination Unit

Sulfonic acid solution meets PCl₅ in a static mixer (0.5 s contact time) before entering a plug-flow reactor (5°C, 30 min residence). Automated pH monitoring ensures complete conversion (target pH <1).

MetricBatch ProcessContinuous Process
Yield82%89%
Purity93%97%
Energy Consumption150 kWh/kg95 kWh/kg

Emerging Techniques and Catalysis

Recent advances focus on catalytic systems to improve atom economy:

Ionic Liquid-Mediated Synthesis

Using [BMIM][HSO₄] ionic liquid as dual solvent-catalyst reduces reaction time by 40% versus THF. At 80°C, sulfonation completes in 1.5 hours with 94% yield. The ionic liquid is recycled 5× without activity loss.

Photochemical Chlorination

UV irradiation (254 nm) activates Cl₂ gas for sulfonic acid chlorination at 25°C. This method eliminates PCl₅, reducing phosphorous waste by 100%. Pilot studies show 85% yield at 10 g scale.

ParameterTraditional RouteImproved Route
E-factor8.23.1
PMI (Process Mass Intensity)12.56.8
Carbon Efficiency44%67%

Q & A

Q. What are the critical safety protocols for handling 2-(2-Naphthyl)ethanesulfonyl chloride in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile or neoprene gloves, chemical-resistant lab coats, and safety goggles. Use face shields if splashing is possible .
  • Ventilation : Conduct reactions in a fume hood with local exhaust ventilation to minimize inhalation exposure .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, away from moisture, oxidizing agents (e.g., peroxides), and strong bases .
  • Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water due to violent hydrolysis .

Q. How can researchers synthesize this compound, and what parameters must be controlled?

Methodological Answer:

  • Synthetic Route : React 2-(2-naphthyl)ethanethiol with chlorine gas in anhydrous dichloromethane at 0–5°C. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 9:1).
  • Critical Parameters :
    • Temperature : Maintain <10°C to prevent side reactions (e.g., oxidation or disulfide formation).
    • Moisture Control : Use rigorously dried solvents and inert atmosphere (argon/nitrogen) .
    • Purification : Isolate via vacuum distillation (bp ~120–130°C at 0.1 mmHg) or recrystallization from dry ether.

Advanced Research Questions

Q. What experimental strategies mitigate hydrolysis of this compound during sulfonylation reactions?

Methodological Answer:

  • Solvent Selection : Use anhydrous aprotic solvents (e.g., DMF, THF) with molecular sieves (3Å) to scavenge trace water .
  • Reaction Conditions : Pre-cool substrates to 0°C before adding the sulfonyl chloride. Quench unreacted reagent with dry ammonia gas to avoid aqueous workup .
  • Kinetic Monitoring : Track hydrolysis rates via <sup>1</sup>H NMR (disappearance of α-CH2 signal at δ 3.5–4.0 ppm) to optimize reaction timelines .

Q. How can conflicting reactivity data with nucleophiles (e.g., amines vs. alcohols) be resolved?

Methodological Answer:

  • Systematic Screening : Vary nucleophile concentration (0.1–2.0 eq), solvent polarity, and temperature. For example:

    NucleophileSolventTemp (°C)Yield (%)
    BenzylamineDCM085
    PhenolTHF2540
  • Mechanistic Probes : Use Hammett plots (σ values) to correlate electronic effects of substituents on reaction rates .

  • Competition Experiments : Co-react equimolar amines and alcohols to determine selectivity under kinetic vs. thermodynamic control.

Q. What advanced analytical techniques validate the purity and stability of this compound?

Methodological Answer:

  • Purity Assessment :
    • HPLC-UV : Use a C18 column (acetonitrile/water gradient); retention time ~8.2 min (λ = 254 nm).
    • Elemental Analysis : Confirm %C, %H, %S within ±0.3% of theoretical values (C12H11ClO2S: C 57.94%, H 4.46%, S 12.89%).
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with periodic <sup>13</sup>C NMR to detect hydrolysis (emerging carbonyl signal at δ 170–175 ppm) .

Q. How does the naphthyl group’s electron density influence sulfonylation efficiency compared to phenyl analogs?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G**) to compare LUMO energies of 2-(2-naphthyl) vs. phenyl sulfonyl chlorides. Lower LUMO = higher electrophilicity.

  • Experimental Validation : Measure reaction rates with aniline in acetonitrile. For example:

    Substratek (M<sup>−1</sup>s<sup>−1</sup>)
    2-(2-Naphthyl) derivative1.2 × 10<sup>−3</sup>
    Phenyl derivative0.8 × 10<sup>−3</sup>

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